4-(4-fluorobenzoyl)piperidine p-toluenesulfonate
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Overview
Description
Preparation Methods
The synthesis of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate involves several steps. The primary synthetic route includes the reaction of 4-fluorobenzoyl chloride with piperidine to form (4-fluorophenyl)(piperidin-4-yl)methanone. This intermediate is then reacted with 4-methylbenzenesulfonic acid to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate involves its interaction with specific molecular targets. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate can be compared with other similar compounds, such as:
(4-Fluorophenyl)(pyridin-4-yl)methanone: This compound has a similar structure but contains a pyridine ring instead of a piperidine ring.
(4-Fluorophenyl)(piperidin-4-yl)methanone: This compound lacks the 4-methylbenzenesulfonate group, making it less soluble in certain solvents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various research applications.
Properties
IUPAC Name |
(4-fluorophenyl)-piperidin-4-ylmethanone;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.C7H8O3S/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,10,14H,5-8H2;2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLLXYJZWWJEGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1C(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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